4-(2,2-Dicyanoethenyl)phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dicyanoethenyl)phenyl methanesulfonate is an organic compound that features a phenyl ring substituted with a dicyanoethenyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl methanesulfonate typically involves the reaction of 4-bromophenyl methanesulfonate with malononitrile under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the dicyanoethenyl group. The reaction conditions often include the use of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halo-substituted phenyl derivatives.
Hydrolysis: Products include 4-(2,2-Dicyanoethenyl)phenol and methanesulfonic acid.
Scientific Research Applications
4-(2,2-Dicyanoethenyl)phenyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes based on its reactivity and binding properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl methanesulfonate involves its ability to undergo nucleophilic and electrophilic reactions. The dicyanoethenyl group acts as an electron-withdrawing group, making the phenyl ring more susceptible to electrophilic attack. The methanesulfonate ester can be hydrolyzed to release methanesulfonic acid, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl methanesulfonate: Similar in structure but with a nitro group instead of a dicyanoethenyl group.
Phenyl methanesulfonate: Lacks the dicyanoethenyl group, making it less reactive in certain types of reactions.
4-Cyanophenyl methanesulfonate: Contains a single cyano group, offering different reactivity and properties.
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl methanesulfonate is unique due to the presence of the dicyanoethenyl group, which significantly alters its electronic properties and reactivity compared to other methanesulfonate esters. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high reactivity.
Properties
CAS No. |
60595-34-8 |
---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C11H8N2O3S/c1-17(14,15)16-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 |
InChI Key |
GZTODHJSHUDOFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.